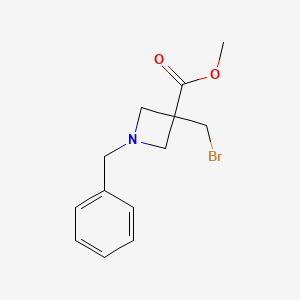![molecular formula C19H21FN4 B11833027 1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine](/img/structure/B11833027.png)
1-[1-(3-Fluoro-benzyl)-1H-benzoimidazol-2-yl]-piperidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The compound’s structure features a benzimidazole core linked to a piperidine ring, which is further substituted with a fluorobenzyl group. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide with the benzimidazole core.
Attachment of the piperidine ring: The final step involves the reaction of the intermediate with piperidin-4-amine under basic conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Scientific Research Applications
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to inhibition of their activity. For example, it can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . The fluorobenzyl group enhances the compound’s binding affinity to its targets, thereby increasing its potency.
Comparison with Similar Compounds
1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine can be compared with other benzimidazole derivatives, such as:
Astemizole: A histamine H1-receptor antagonist with a similar benzimidazole core but different substituents.
Brorphine: A synthetic opioid with a piperidine benzimidazolone structure, showing high potency and efficacy.
Norastemizole: A metabolite of astemizole with enhanced histamine H1-receptor antagonist activity and reduced side effects.
The uniqueness of 1-(1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C19H21FN4 |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-amine |
InChI |
InChI=1S/C19H21FN4/c20-15-5-3-4-14(12-15)13-24-18-7-2-1-6-17(18)22-19(24)23-10-8-16(21)9-11-23/h1-7,12,16H,8-11,13,21H2 |
InChI Key |
IYYWEBWZYKRZEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)

![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
![[2,3'-Biquinoline]-2'-carboxamide](/img/structure/B11832980.png)
![7-tert-Butyl 2-ethyl 7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B11832982.png)


![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)

